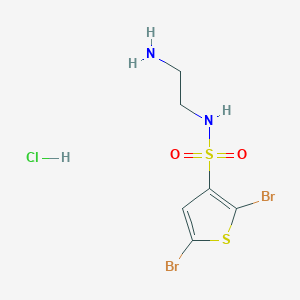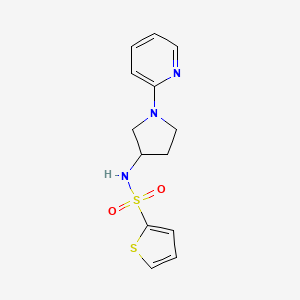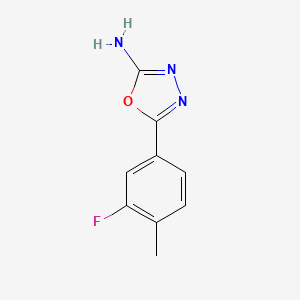
N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride
カタログ番号:
B2956771
CAS番号:
2470435-13-1
分子量:
400.53
InChIキー:
HSIZDKCFMQPSCA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride is a complex organic compound. Based on its name, it likely contains a thiophene group (a sulfur-containing ring), bromine atoms, and an aminoethyl group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), two bromine atoms attached to the thiophene, and an aminoethyl group attached via a sulfonamide linkage .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .科学的研究の応用
Synthesis and Antiviral Activity
- Sulfonamide derivatives, including those related to N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide, have been synthesized and evaluated for their antiviral activities. For instance, Chen et al. (2010) synthesized new sulfonamide derivatives and found that some exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Inhibition of Carbonic Anhydrase Isozymes
- Sulfonamide compounds have been studied for their inhibitory effects on carbonic anhydrase isozymes, which are significant in various physiological processes. Scozzafava and Supuran (1999) found potent inhibition against carbonic anhydrase I, II, and IV isozymes (Scozzafava & Supuran, 1999).
Pro-apoptotic Effects in Cancer Cells
- Studies have also explored the pro-apoptotic effects of sulfonamide derivatives in cancer cells. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and demonstrated their ability to induce apoptosis in various cancer cell lines (Cumaoğlu et al., 2015).
Antitumor Applications
- The role of sulfonamides in antitumor activity has been examined, with studies showing that certain sulfonamide compounds can act as cell cycle inhibitors in cancer treatments. Owa et al. (2002) discussed how sulfonamide-focused libraries can be evaluated for their antitumor properties (Owa et al., 2002).
Molecular Interactions in Crystals and Solutions
- Sulfonamides have been used to study molecular interactions in crystals and solutions, providing insights into their physical and chemical properties. Perlovich et al. (2008) analyzed the crystal structures and solubility of various sulfonamides (Perlovich et al., 2008).
Other Notable Research Applications
- Sulfonamides have been investigated for their potential as GABAB receptor antagonists, antimicrobial agents, and enzyme inhibitors in various other studies. These include the synthesis and antimicrobial evaluation of novel sulfonamides (Abbenante & Prager, 1992), and the study of their metabolism and interactions with enzymes (Marshall, 1948).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2N2O2S2.ClH/c7-5-3-4(6(8)13-5)14(11,12)10-2-1-9;/h3,10H,1-2,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIZDKCFMQPSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)NCCN)Br)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azet...
Cat. No.: B2956688
CAS No.: 1448065-90-4
1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]pr...
Cat. No.: B2956689
CAS No.: 2305568-41-4
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,3,5-trimethyl-4-o...
Cat. No.: B2956691
CAS No.: 1207062-09-6
2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-th...
Cat. No.: B2956695
CAS No.: 1019100-29-8

![1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2956689.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acrylamide](/img/structure/B2956691.png)
![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)


![6-[(4-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2956699.png)

![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)
![(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine](/img/structure/B2956703.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)
![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956705.png)


